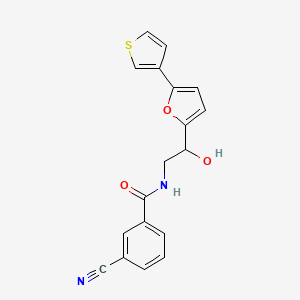

3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c19-9-12-2-1-3-13(8-12)18(22)20-10-15(21)17-5-4-16(23-17)14-6-7-24-11-14/h1-8,11,15,21H,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPBNUNLLSPXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide can be achieved through several synthetic routes. One common method involves the condensation reaction between a cyano-substituted benzamide and a hydroxyethyl-substituted thiophene-furan derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH, as well as the use of high-purity reagents to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

Backbone Variations : The target compound shares the benzamide core with flutolanil and BAY-460 but diverges in substituents. LMM5/LMM11 use a 1,3,4-oxadiazole core, which may confer different electronic profiles and binding modes .

Substituent Effects: The cyano group in the target compound contrasts with the ethoxy group in ’s analogue. Cyano’s electron-withdrawing nature may enhance binding to electrophilic enzyme pockets compared to ethoxy’s electron-donating effect .

Table 2: Physicochemical Properties

| Property | Target Compound | 2-Ethoxy Analog () | LMM5 |

|---|---|---|---|

| Molecular Weight | 357.4 | 341.4 | ~480 |

| LogP (estimated) | ~2.8 | ~3.1 | ~3.5 |

| Hydrogen Bond Donors | 2 (OH, NH) | 1 (NH) | 2 (NH, SO₂) |

- Solubility : The hydroxyethyl group in the target compound may improve aqueous solubility compared to LMM5’s sulfamoyl groups, which are more lipophilic .

- Synthesis : and highlight coupling reagents like TBTU and EDCI for amide bond formation, suggesting shared synthetic routes for benzamide derivatives .

Biological Activity

3-Cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique molecular structure. This compound features a cyano group, a hydroxy group, and a benzamide moiety, along with fused thiophene and furan rings, which contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, emphasizing its anticancer and antimicrobial properties supported by various studies.

Chemical Structure and Properties

The molecular formula of 3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is C18H14N2O3S, with a molecular weight of approximately 338.38 g/mol. The structural uniqueness arises from the combination of a cyano group with thiophene and furan rings, which enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H14N2O3S |

| Molecular Weight | 338.38 g/mol |

| IUPAC Name | 3-cyano-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide |

| Key Functional Groups | Cyano, Hydroxy, Benzamide |

Anticancer Properties

Recent studies suggest that 3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide exhibits promising anticancer activity. Its structural similarity to other heterocyclic compounds indicates potential efficacy against various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets, influencing pathways related to cell survival and proliferation.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.65 |

| MEL-8 | 15.63 |

Antimicrobial Activity

In addition to anticancer properties, the compound has been investigated for its antimicrobial effects. The presence of thiophene and furan rings contributes to its ability to disrupt microbial cell membranes.

- Research Findings : Preliminary studies indicate that the compound shows significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Synthesis and Research Applications

The synthesis of 3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions, including condensation reactions between cyano-substituted benzamides and hydroxyethyl-substituted thiophene-furan derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide, and what key reaction conditions should be optimized?

- Methodological Answer :

- Step 1 : Utilize nucleophilic acyl substitution or coupling reactions. For example, react a benzoyl chloride derivative with a hydroxyethyl-thiophene-furan amine precursor in anhydrous 1,4-dioxane at room temperature .

- Step 2 : Optimize stoichiometry and solvent polarity to enhance yield. Polar aprotic solvents (e.g., DMSO) may improve solubility of intermediates .

- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound .

- Key Conditions : Monitor reaction progress via TLC; use equimolar ratios of reactants to minimize byproducts .

Q. How should researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for the cyano group (~110 ppm in NMR), hydroxyethyl protons (δ 3.5–4.0 ppm in NMR), and thiophene-furan aromatic signals (δ 6.5–7.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (exact mass: ~351.06 g/mol) with <2 ppm error .

- X-ray Crystallography : Use SHELX programs for structure refinement. Key metrics: R-factor <5%, resolution ≤1.0 Å .

Q. What initial biological screening approaches are appropriate to assess its therapeutic potential?

- Methodological Answer :

- Target Identification : Screen against metabotropic glutamate receptors (mGluRs) due to structural similarity to CDPPB, a known mGluR5 positive allosteric modulator .

- In Vitro Assays : Use calcium flux or cAMP assays in HEK293 cells expressing mGluR4.

- Dose-Response Analysis : Test concentrations from 1 nM–100 µM to determine EC/IC values .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict the electronic properties and stability of this compound?

- Methodological Answer :

- DFT Setup : Use B3LYP/6-31G(d) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .

- Key Insights : The cyano group’s electron-withdrawing nature may reduce HOMO energy, enhancing oxidative stability.

- Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Q. What strategies address contradictions in biological activity data across studies (e.g., varying potency in different cell lines)?

- Methodological Answer :

- Assay Standardization : Control for cell line-specific receptor expression (e.g., mGluR5 levels in neuronal vs. non-neuronal cells) .

- Metabolic Stability Testing : Evaluate cytochrome P450 metabolism in liver microsomes to rule out pharmacokinetic variability .

- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can structure-activity relationship (SAR) studies guide lead optimization of this compound?

- Methodological Answer :

- Modification Sites :

- Thiophene-Furan Moiety : Replace thiophene with pyridine to assess π-π stacking effects.

- Hydroxyethyl Group : Introduce methyl groups to probe steric effects on receptor binding .

- Data-Driven Design : Use IC values from analogs to build QSAR models (e.g., CoMFA) for predicting optimized structures .

Q. What crystallographic techniques resolve ambiguities in the compound’s stereochemistry or conformational flexibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.